1-(2,2,2-Trifluoroethyl)piperidine-4-sulfonamide
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Overview
Description
1-(2,2,2-Trifluoroethyl)piperidine-4-sulfonamide is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of the trifluoroethyl group imparts unique chemical properties, making it a valuable building block in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,2-Trifluoroethyl)piperidine-4-sulfonamide typically involves the reaction of piperidine derivatives with trifluoroethylating agents. One common method includes the reaction of piperidine with 2,2,2-trifluoroethylamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(2,2,2-Trifluoroethyl)piperidine-4-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)piperidine-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroethyl)piperidine-4-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2,2-Trifluoroethyl)piperidine
- 4-(2,2,2-Trifluoroethyl)piperidine
- 1-(2,2,2-Trifluoroethyl)piperidine-4-amine
Uniqueness
1-(2,2,2-Trifluoroethyl)piperidine-4-sulfonamide is unique due to the presence of both the trifluoroethyl and sulfonamide groups, which impart distinct chemical and biological properties. This combination makes it a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C7H13F3N2O2S |
---|---|
Molecular Weight |
246.25 g/mol |
IUPAC Name |
1-(2,2,2-trifluoroethyl)piperidine-4-sulfonamide |
InChI |
InChI=1S/C7H13F3N2O2S/c8-7(9,10)5-12-3-1-6(2-4-12)15(11,13)14/h6H,1-5H2,(H2,11,13,14) |
InChI Key |
MRBHATBJCOKPDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)N)CC(F)(F)F |
Origin of Product |
United States |
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